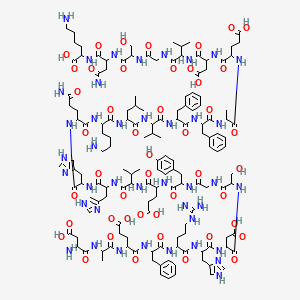

Amyloid beta-Protein (1-28)

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H209N41O46/c1-71(2)49-93(138(225)186-118(74(7)8)142(229)181-97(52-79-29-18-13-19-30-79)132(219)175-95(50-77-25-14-11-15-26-77)129(216)163-76(10)120(207)167-90(40-44-111(196)197)127(214)179-103(60-115(204)205)139(226)184-116(72(3)4)141(228)158-65-109(193)165-105(67-188)140(227)178-101(58-107(150)191)136(223)172-92(144(231)232)32-21-23-47-147)173-123(210)86(31-20-22-46-146)168-125(212)88(38-42-106(149)190)170-133(220)98(54-81-61-153-68-159-81)177-135(222)100(56-83-63-155-70-161-83)182-143(230)117(73(5)6)185-128(215)91(41-45-112(198)199)171-130(217)94(53-80-34-36-84(189)37-35-80)164-108(192)64-157-122(209)104(66-187)183-137(224)102(59-114(202)203)180-134(221)99(55-82-62-154-69-160-82)176-124(211)87(33-24-48-156-145(151)152)169-131(218)96(51-78-27-16-12-17-28-78)174-126(213)89(39-43-110(194)195)166-119(206)75(9)162-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,187-189H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,190)(H2,150,191)(H,153,159)(H,154,160)(H,155,161)(H,157,209)(H,158,228)(H,162,208)(H,163,216)(H,164,192)(H,165,193)(H,166,206)(H,167,207)(H,168,212)(H,169,218)(H,170,220)(H,171,217)(H,172,223)(H,173,210)(H,174,213)(H,175,219)(H,176,211)(H,177,222)(H,178,227)(H,179,214)(H,180,221)(H,181,229)(H,182,230)(H,183,224)(H,184,226)(H,185,215)(H,186,225)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,151,152,156) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKVKXQGLWBAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H209N41O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterization of Amyloid beta-Protein (1-28) structure

An In-Depth Technical Guide to the Structural Characterization of Amyloid beta-Protein (1-28)

Abstract

The Amyloid beta (Aβ) peptide, particularly its various aggregated forms, is a central hallmark of Alzheimer's disease pathology. Understanding the conformational dynamics of Aβ is paramount for the development of effective diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the methodologies employed to characterize the structure of the Aβ(1-28) fragment, a non-toxic and more soluble segment that serves as a crucial model system for studying the initial nucleation events of amyloid fibrillogenesis. We will delve into the theoretical underpinnings and practical applications of key biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the structural biology of Amyloid beta.

Introduction: The Significance of Aβ(1-28) in Alzheimer's Disease Research

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques and the intracellular formation of neurofibrillary tangles.[1] The primary constituent of these plaques is the Amyloid beta (Aβ) peptide, which is generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP).[2][3] While the full-length Aβ peptides (predominantly Aβ(1-40) and Aβ(1-42)) are the main components of mature fibrils, the N-terminal fragment Aβ(1-28) offers a valuable model for investigating the early stages of aggregation.[4][5] This fragment is highly hydrophilic and, while capable of forming amyloid-like fibrils, it does so at a slower rate and lacks the neurotoxicity associated with the full-length peptides.[4][6] Its conformational flexibility and propensity to adopt various secondary structures depending on the environment make it an ideal candidate for detailed structural analysis.[4][5]

The transition from a soluble, often α-helical or random coil monomer to a β-sheet-rich oligomer is considered a critical pathogenic event.[5] Therefore, elucidating the atomic-level structure of Aβ(1-28) in its various states is crucial for designing inhibitors of aggregation and developing novel therapeutic interventions.

Unraveling the Ensemble: A Multi-faceted Approach to Aβ(1-28) Structure

The structural characterization of Aβ(1-28) is challenging due to its intrinsic disorder and tendency to aggregate. A single technique is often insufficient to capture the complete conformational landscape. Therefore, an integrated approach combining multiple biophysical and computational methods is essential.

Caption: Integrated workflow for Aβ(1-28) structural analysis.

Primary Structure Verification: The Foundation of all Structural Studies

Before embarking on higher-order structural analysis, it is imperative to confirm the primary sequence and purity of the Aβ(1-28) peptide. Mass spectrometry (MS) is the gold standard for this purpose.

Mass Spectrometry (MS)

Expertise & Experience: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common MS techniques for peptide analysis. ESI is particularly well-suited for analyzing non-covalent complexes, which can be insightful for studying peptide-ligand interactions.[7] For routine primary structure confirmation, MALDI-TOF (Time-of-Flight) provides rapid and accurate mass determination.

Experimental Protocol: MALDI-TOF MS of Aβ(1-28)

-

Sample Preparation:

-

Dissolve synthetic Aβ(1-28) peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.

-

Prepare a saturated matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 (v/v) solution of acetonitrile and 0.1% TFA.

-

-

Spotting:

-

On a MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the matrix solution.

-

Allow the mixture to air-dry completely, forming co-crystals of the peptide and matrix.

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in positive ion mode. The laser energy should be optimized to obtain good signal-to-noise ratio without inducing excessive fragmentation.

-

-

Data Analysis:

-

The resulting spectrum will show a prominent peak corresponding to the [M+H]+ ion of the Aβ(1-28) peptide.

-

Compare the experimentally determined mass to the theoretical mass calculated from the amino acid sequence to confirm its identity and purity.

-

| Parameter | Expected Value for Aβ(1-28) |

| Amino Acid Sequence | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGA |

| Theoretical Monoisotopic Mass | 3117.4 Da |

| Theoretical Average Mass | 3119.5 Da |

Probing Secondary Structure: The Conformational Switch

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. It is particularly valuable for monitoring conformational changes induced by environmental factors or the binding of small molecules.

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: The CD spectrum of a peptide is highly sensitive to its secondary structure. An α-helical conformation gives rise to characteristic negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.[8] A β-sheet structure displays a negative band near 218 nm and a positive band around 195 nm.[8] A random coil conformation is characterized by a strong negative band below 200 nm.[9] For Aβ(1-28), the solvent environment plays a critical role in determining its secondary structure. In membrane-mimicking environments like sodium dodecyl sulfate (SDS) micelles, Aβ(1-28) predominantly adopts an α-helical conformation.[10][11][12] In contrast, under acidic conditions in aqueous solution, it can adopt a polyproline II (PPII) conformation.[4][13]

Experimental Protocol: CD Analysis of Aβ(1-28) in Different Environments

-

Sample Preparation:

-

Prepare a stock solution of Aβ(1-28) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration using a method such as the Bicinchoninic Acid (BCA) assay.

-

For analysis in a membrane-mimicking environment, prepare a solution of SDS micelles (e.g., 50 mM SDS in 10 mM sodium phosphate, pH 7.4).

-

For analysis under acidic conditions, prepare a solution in 10 mM sodium phosphate, pD 3.0 (for D₂O).

-

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorption in the far-UV region.

-

Record CD spectra from 190 nm to 260 nm at a controlled temperature (e.g., 25°C).

-

Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

Use deconvolution algorithms (e.g., SELCON3, CONTIN) to estimate the percentage of each secondary structure element.[8]

-

| Environment | Predominant Secondary Structure | Characteristic CD Minima (nm) |

| Aqueous Buffer (pH 7.4) | Random Coil / Disordered | ~198 |

| SDS Micelles | α-Helix | ~208, ~222 |

| Acidic Aqueous Solution | Polyproline II / β-strand mixture | Variable, may show β-sheet character |

High-Resolution 3D Structure: An Atomic-Level View

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: For a peptide of the size of Aβ(1-28), a combination of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), is employed to assign the resonances of all protons and to derive distance restraints between them.[10][11] The pattern of NOE connectivities, along with scalar coupling constants and chemical shift indices, provides information about the secondary and tertiary structure. In membrane-like media, NMR studies have revealed that Aβ(1-28) folds into a predominantly α-helical structure with a bend around residue 12.[6][10][11]

Experimental Protocol: 2D NMR of ¹⁵N-labeled Aβ(1-28)

-

Sample Preparation:

-

Express and purify ¹⁵N-isotopically labeled Aβ(1-28) to enhance sensitivity and resolve spectral overlap. Recombinant expression in E. coli is a common method.[14]

-

Dissolve the labeled peptide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 7.4, 90% H₂O/10% D₂O) containing SDS micelles to induce a folded state.

-

The final peptide concentration should be in the range of 0.5-1.0 mM.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Provides a fingerprint of the protein, with one peak for each backbone and sidechain N-H group.

-

TOCSY: Identifies protons that are part of the same spin system (i.e., within the same amino acid residue).

-

NOESY: Detects protons that are close in space (< 5 Å), providing the crucial distance restraints for structure calculation.

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: Use the HSQC, TOCSY, and NOESY spectra to assign all proton and nitrogen resonances to their respective atoms in the peptide sequence.

-

NOE Assignment and Distance Restraints: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

-

Structure Calculation: Employ computational methods like distance geometry and molecular dynamics simulations to calculate a family of 3D structures that are consistent with the experimental restraints.[10][11]

-

The final structure is typically represented as an ensemble of the lowest-energy conformers.

-

Caption: Workflow for NMR-based structure determination of Aβ(1-28).

The Role of Computational Modeling

Computational methods, such as molecular dynamics (MD) simulations, are invaluable for complementing experimental data and providing insights into the dynamic nature of Aβ(1-28).[15][16] MD simulations can be used to refine NMR-derived structures, explore conformational transitions, and predict the effects of mutations on peptide structure and aggregation.[17]

Conclusion: An Integrated Understanding for Therapeutic Design

The structural characterization of Amyloid beta (1-28) is a complex but essential undertaking in the quest to combat Alzheimer's disease. By employing a multi-pronged approach that combines mass spectrometry, circular dichroism, and nuclear magnetic resonance spectroscopy with computational modeling, researchers can piece together the intricate conformational landscape of this pivotal peptide fragment. The detailed structural insights gained from these methodologies provide a rational basis for the design of novel therapeutics aimed at preventing the initial misfolding and aggregation events that trigger the cascade of neurotoxicity in Alzheimer's disease.

References

-

Talafous, J., Marcinowski, K.J., Klopman, G., & Zagorski, M.G. (1994). Solution Structure of Residues 1-28 of the Amyloid beta-Peptide. Biochemistry, 33(25), 7788-7796. [Link]

-

Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid beta-peptides: proton assignments, secondary structure, and mechanism of aggregation. Biochemistry, 31(24), 5621–5631. [Link]

-

Coles, M., Bicknell, W., Watson, A. A., Fairlie, D. P., & Craik, D. J. (1998). Solution structure of amyloid beta-peptide(1-40) in a water-micelle environment. Is the membrane-spanning domain where we think it is? Biochemistry, 37(31), 11064–11077. [Link]

-

Zagorski, M. G., et al. (1998). Solution Structure Model of Residues 1-28 of the Amyloid β-Peptide When Bound to Micelles. Journal of the American Chemical Society, 120(43), 11082-11091. [Link]

-

Glenner, G. G., & Wong, C. W. (1984). Alzheimer's disease: initial report of the purification and characterization of a novel cerebrovascular amyloid protein. Biochemical and Biophysical Research Communications, 120(3), 885–890. [Link]

-

Schweitzer-Stenner, R., et al. (2004). Aβ1-28 Fragment of the Amyloid Peptide Predominantly Adopts a Polyproline II Conformation in an Acidic Solution. Biochemistry, 43(15), 4694–4702. [Link]

-

Rojas, A. V., Liwo, A., & Scheraga, H. A. (2011). A Study of the α-Helical Intermediate Preceding the Aggregation of the Amino-Terminal Fragment of the β Amyloid Peptide (Aβ1–28). The Journal of Physical Chemistry B, 115(44), 12978–12983. [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2006). Molecular modeling of the amyloid-β-peptide using the homology to a fragment of triosephosphate isomerase that forms amyloid in vitro. Protein Engineering, Design and Selection, 19(1), 9–16. [Link]

-

Anaspec. (n.d.). Beta-Amyloid (1-28) Peptide. Retrieved from [Link]

-

Lührs, T., et al. (2005). 3D structure of Alzheimer's amyloid-β(1-42) fibrils. Proceedings of the National Academy of Sciences, 102(48), 17342-17347. [Link]

-

Biochemistry. (1994). Solution Structure of Residues 1-28 of the Amyloid .beta.-Peptide. [Link]

-

Santoro, A., et al. (2021). Exploring the Early Stages of the Amyloid Aβ(1–42) Peptide Aggregation Process: An NMR Study. Pharmaceuticals, 14(8), 732. [Link]

-

Protein Data Bank Japan (PDBj). (1998). 1bjb - SOLUTION NMR STRUCTURE OF AMYLOID BETA[E16], RESIDUES 1-28. [Link]

-

Rojas, A. V., Liwo, A., & Scheraga, H. A. (2011). A Study of the α-Helical Intermediate Preceding the Aggregation of the Amino-Terminal Fragment of the β Amyloid Peptide (Aβ1–28). The Journal of Physical Chemistry B, 115(44), 12978–12983. [Link]

-

Juszczyk, P., Kołodziejczyk, A. S., & Grzonka, Z. (2005). Circular dichroism and aggregation studies of amyloid β (11-28) fragment and its variants. Acta biochimica Polonica, 52(2), 425–431. [Link]

-

Teplow, D. B. (2006). Preparation of Amyloid β-Protein for Structural and Functional Studies. Methods in Enzymology, 413, 20–33. [Link]

-

Schweitzer-Stenner, R., et al. (2004). Abeta(1-28) fragment of the amyloid peptide predominantly adopts a polyproline II conformation in an acidic solution. Biochemistry, 43(15), 4694-702. [Link]

-

Jang, S., & Shin, S. (2007). Computational Methods for Structural and Functional Studies of Alzheimer's Amyloid Ion Channels. Methods in molecular biology (Clifton, N.J.), 403, 249–265. [Link]

-

Schmechel, A., et al. (2003). Biophysical characterization of longer forms of amyloid beta peptides: possible contribution to flocculent plaque formation. Biochemistry, 42(48), 14428–14436. [Link]

-

Antzutkin, O. N., et al. (2000). High-Resolution NMR Spectroscopy of the beta-Amyloid(1-28) Fibril Typical for Alzheimer's Disease. Angewandte Chemie International Edition, 39(19), 3409-3412. [Link]

-

Robinson, S. R., & Bishop, G. M. (2002). The role of Aβ in Alzheimer's Disease as an evolutionary outcome of optimized innate immune defense. Neuroimmunomodulation, 10(5), 227–237. [Link]

-

Fradinger, E. A., et al. (2008). Biophysical Characterization of Aβ42 C-terminal Fragments—Inhibitors of Aβ42 Neurotoxicity. The Journal of biological chemistry, 283(43), 29171–29179. [Link]

-

Pau, A., et al. (2020). Amyloid beta: structure, biology and structure-based therapeutic development. Acta pharmacologica Sinica, 41(9), 1205–1216. [Link]

-

Iura, T., et al. (2019). Contributions of Mass Spectrometry to the Identification of Low Molecular Weight Molecules Able to Reduce the Toxicity of Amyloid-β Peptide to Cell Cultures and Transgenic Mouse Models of Alzheimer's Disease. Molecules (Basel, Switzerland), 24(6), 1167. [Link]

-

Juszczyk, P., Kołodziejczyk, A. S., & Grzonka, Z. (2005). Circular dichroism and aggregation studies of amyloid beta (11-28) fragment and its variants. Acta biochimica Polonica, 52(2), 425–431. [Link]

-

Lee, H. G., et al. (2023). Complex actions of amyloid beta on hippocampal neurogenesis in Alzheimer's disease pathogenesis. ProBiologists. [Link]

-

Long, H., Zeng, S., Sun, Y., & Liu, C. (2022). Biochemical and biophysical characterization of pathological aggregation of amyloid proteins. Acta Biochimica et Biophysica Sinica, 54(5), 651–664. [Link]

-

Necula, M., Kuret, J. (2004). Glycation affects fibril formation of Aβ peptides. The Journal of biological chemistry, 279(48), 50304–50311. [Link]

-

Wang, X., et al. (2022). Role of Aβ in Alzheimer's-related synaptic dysfunction. Frontiers in Aging Neuroscience, 14, 960032. [Link]

-

Fändrich, M., et al. (2009). The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy. Journal of applied crystallography, 42(5), 846–851. [Link]

- Google Patents. (2018). EP3356831A1 - Amyloid beta detection by mass spectrometry.

-

Feinberg, H., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of the Fab portion of the Alzheimer's disease immunotherapy candidate bapineuzumab complexed with amyloid-β. Acta crystallographica. Section F, Structural biology and crystallization communications, 70(Pt 5), 653–657. [Link]

-

Webster, S., Rogers, J. (1996). Enhanced aggregation and β structure of amyloid β peptide after coincubation with C1Q. Journal of neuroscience research, 46(1), 58-66. [Link]

-

Tsvetkov, P. O., et al. (2021). Structural Studies Providing Insights into Production and Conformational Behavior of Amyloid-β Peptide Associated with Alzheimer's Disease Development. International journal of molecular sciences, 22(10), 5139. [Link]

-

Jin, Y. (2022). The Role of Aβ in the Development of Alzheimer's Disease and its Mechanisms. E3S Web of Conferences, 356, 04018. [Link]

-

ResearchGate. (2016). Unusual CD spectra observed for peptides?. [Link]

-

Jang, H., et al. (2012). Probing Structural Features of Alzheimer's Amyloid-β Pores in Bilayers Using Site-Specific Amino Acid Substitutions. Biochemistry, 51(20), 4159–4168. [Link]

-

Zhang, Y., et al. (2019). Aβ42 fibril formation from predominantly oligomeric samples suggests a link between oligomer heterogeneity and fibril polymorphism. Interface focus, 9(4), 20190013. [Link]

-

Danielsson, J. (2006). NMR studies on interactions between the amyloid β peptide and selected molecules. Diva-portal.org. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. youtube.com [youtube.com]

- 3. probiologists.com [probiologists.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Study of the α-Helical Intermediate Preceding the Aggregation of the Amino-Terminal Fragment of the β Amyloid Peptide (Aβ1–28) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-Amyloid (1-28) Peptide [anaspec.com]

- 7. mdpi.com [mdpi.com]

- 8. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 9. case.edu [case.edu]

- 10. rcsb.org [rcsb.org]

- 11. Solution structure of residues 1-28 of the amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solution Structure of Residues 1-28 of the Amyloid .beta.-Peptide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Abeta(1-28) fragment of the amyloid peptide predominantly adopts a polyproline II conformation in an acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris.unina.it [iris.unina.it]

- 15. Computational Approaches to Understand Cleavage Mechanism of Amyloid Beta (Aβ) Peptide | Springer Nature Experiments [experiments.springernature.com]

- 16. Computational Methods for Structural and Functional Studies of Alzheimer's Amyloid Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Technical Guide: Amyloid Beta (1-28) Metal Ion Coordination Chemistry

Content Type: Technical Whitepaper

Subject: Biophysical Characterization of A

Executive Summary: The "Coordination Cassette"

The Amyloid beta (1-28) fragment [A

For drug development professionals, A

Structural Basis of Coordination

The coordination geometry of A

Copper (Cu) Coordination

Cu(II) binding is the most physiologically relevant due to its redox activity. The coordination environment shifts between two dominant species based on pH:

-

Component I (Low pH < 6.0): The Cu(II) is anchored by the N-terminal amine and the imidazole nitrogen of His6.

-

Component II (Physiological pH 7.4): This is the pathogenic species. The coordination sphere is a distorted square planar geometry (3N1O).[1]

-

Ligands: N-terminal amine (Asp1), Imidazole nitrogens of His6, His13, and His14.

-

Note: Recent EPR data suggests a dynamic equilibrium where the carboxylate of Asp1 or the amide backbone may participate, but the "3-His clamp" is the consensus for high-affinity binding.

-

Zinc (Zn) Coordination

Zn(II) plays a structural role, often inducing "amorphous" non-fibrillar aggregation.

-

Geometry: Tetrahedral or distorted trigonal bipyramidal.

-

Ligands: His6, His13, His14, and the carboxylate of Glu11 or Asp1.

-

Key Difference: Unlike Cu, Zn(II) is redox-inert and does not quench Tyr10 fluorescence via electron transfer, though it may alter quantum yield via conformational change.

Comparative Binding Data

| Parameter | Copper (Cu | Zinc (Zn |

| Primary Geometry | Distorted Square Planar (3N1O) | Tetrahedral / Trigonal Bipyramidal |

| Dissociation Constant ( | ||

| Key Ligands | His6, His13, His14, Asp1 (N-term) | His6, His13, His14, Glu11/Asp1 |

| Redox Activity | High (Fenton Chemistry) | None (Redox Inert) |

| Tyr10 Fluorescence | Strong Quenching (Paramagnetic) | Minimal/Structural Change Only |

*Note: Historical literature often cites micromolar

Visualization: Coordination Dynamics & Redox Cycle

The following diagram illustrates the pH-dependent coordination shift and the subsequent ROS generation pathway catalyzed by the A

Caption: Figure 1. Transition from low-pH coordination (Component I) to the pathogenic physiological complex (Component II), fueling the Cu(II)/Cu(I) redox cycle that generates neurotoxic hydroxyl radicals.

Experimental Protocol: Tyr10 Fluorescence Quenching

Objective: Determine the apparent dissociation constant (

Reagents & Setup

-

Peptide Stock: Dissolve lyophilized A

(1-28) in 10 mM NaOH (to prevent aggregation), then dilute into buffer. -

Buffer: 50 mM HEPES, pH 7.4.

-

Critical: Do NOT use PBS (Phosphate precipitates Cu) or Tris (Tris coordinates Cu).

-

-

Metal Stock: CuCl

or CuSO -

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

Workflow

-

Baseline: Prepare 5

M A -

Parameters:

-

Excitation: 275 nm (Tyr absorption).

-

Emission Scan: 290 nm – 350 nm (Peak approx. 305-310 nm).

-

Slit Width: 5 nm.

-

-

Titration:

-

Add Cu(II) aliquots (0.1 to 2.0 equivalents).

-

Mix by inversion (do not vortex vigorously) and incubate for 2 mins per point.

-

Record emission spectra at each point.

-

-

Data Analysis:

-

Plot Fluorescence Intensity (

) at 305 nm vs. [Cu]/[Peptide] ratio. -

Fit data to a 1:1 binding model equation:

-

Validation Check (Self-Correcting Step)

If the curve does not plateau at 1:1 stoichiometry, check for:

-

Buffer Contamination: Trace metals in buffer can pre-saturate the peptide. Use Chelex-treated buffers.

-

Aggregation: If the signal drifts downward over time without Cu addition, the peptide is aggregating. Switch to fresh stock.

Implications for Drug Discovery

Understanding the A

-

Affinity Targeting: A therapeutic chelator must have a

for Cu(II) that is lower (tighter) than A -

Redox Silencing: Drugs should be screened not just for metal removal, but for the ability to form a ternary complex (Drug-Cu-A

) that arrests the redox cycle shown in Figure 1, effectively "capping" the catalytic center.

References

-

Faller, P., & Hureau, C. (2009).[4] Bioinorganic chemistry of copper and zinc ions coordinated to amyloid-β peptide.[4][5][6] Dalton Transactions, (7), 1080-1094.

-

Alies, B., et al. (2013). Molecular insights into the interaction of copper with the amyloid-β peptide of Alzheimer's disease.[1][3][7][8][9][10][11][12] Coordination Chemistry Reviews, 257(17-18), 2652-2667.

-

Atwood, C. S., et al. (1998).[13] Dramatic aggregation of Alzheimer abeta by Cu(II) is induced by conditions representing physiological acidosis.[4] Journal of Biological Chemistry, 273(21), 12817-12826.

-

Tougu, V., et al. (2011). High affinity copper binding to the amyloid-β peptide.[9] Journal of Neurochemistry, 118(6), 1015-1025.

-

Syme, C. D., et al. (2004). Copper binding to the amyloid-beta (Abeta) peptide associated with Alzheimer's disease: folding, coordination geometry, pH dependence, stoichiometry, and affinity of Abeta-(1-28).[4][14] Journal of Biological Chemistry, 279(18), 18169-18177.[14]

Sources

- 1. Bioinorganic chemistry of copper and zinc ions coordinated to amyloid-β peptide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. diva-portal.org [diva-portal.org]

- 3. Redox reactions of copper complexes formed with different beta-amyloid peptides and their neuropathological [correction of neuropathalogical] relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coordination abilities of the 1-16 and 1-28 fragments of β-amyloid peptide towards copper(II) ions: a combined potentiometric and spectroscopic study (2003) | Teresa Kowalik-Jankowska | 218 Citations [scispace.com]

- 5. schreibers.ch [schreibers.ch]

- 6. Cu and Zn coordination to amyloid peptides: From fascinating chemistry to debated pathological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper(II) binding to amyloid-beta fibrils of Alzheimer's disease reveals a picomolar affinity: stoichiometry and coordination geometry are independent of Abeta oligomeric form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Copper binding to the amyloid-beta (Abeta) peptide associated with Alzheimer's disease: folding, coordination geometry, pH dependence, stoichiometry, and affinity of Abeta-(1-28): insights from a range of complementary spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurotrophic Effects of Soluble Amyloid Beta (1-28): A Technical Guide to the "Trophic Paradox"

The following technical guide details the neurotrophic properties of soluble Amyloid beta (1-28), structured for researchers and drug development professionals.

Executive Summary

The Paradigm Shift: For decades, the "Amyloid Cascade Hypothesis" positioned Amyloid beta (A

The 1-28 Specificity: Unlike the full-length A

Core Insight: At physiological concentrations (picomolar to low nanomolar), soluble A

Structural Biochemistry: Why 1-28?

To understand the function, we must first analyze the structure. The A

| Domain | Residues | Characteristics | Function in A |

| N-Terminus | 1–16 | Hydrophilic, Metal Binding (His6, His13, His14) | Receptor Ligand : Interactions with surface receptors (e.g., IR, IGF-1R, |

| Central Domain | 17–21 | Hydrophobic (LVFFA) | Self-Recognition : Critical for initial assembly, but insufficient for stable fibril formation in 1-28. |

| C-Terminus | 29–42 | Highly Hydrophobic (Ile/Ala rich) | Absent in 1-28 : This absence prevents the formation of toxic |

Technical Implication: A

Mechanisms of Neurotrophism[1]

The neurotrophic effect of A

The Signaling Cascade

Soluble A

-

Ligand Binding: A

(1-28) binds to the extracellular domain of the receptor. -

Auto-phosphorylation: The receptor tyrosine kinase domains auto-phosphorylate.

-

PI3K Activation: Recruitment of IRS-1 (Insulin Receptor Substrate 1) activates Phosphoinositide 3-kinase (PI3K).

-

Akt Phosphorylation: PI3K converts PIP2 to PIP3, recruiting Akt (Protein Kinase B) to the membrane, where it is phosphorylated.

-

Downstream Effects:

-

Survival: p-Akt inhibits BAD and Caspase-9 (anti-apoptotic).

-

Growth: p-Akt activates mTOR (protein synthesis/neurite outgrowth).

-

Neuroprotection: p-Akt inhibits GSK3

(preventing Tau hyperphosphorylation).

-

Pathway Visualization

The following diagram maps the signal transduction pathway activated by soluble A

Caption: Signal transduction of soluble A

Experimental Evidence & Comparative Analysis

The seminal work by Whitson et al. (1989) first demonstrated that A

Comparative Effects of Angcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> Fragments[3]

| Fragment | Aggregation State | Toxicity | Trophic Effect | Primary Utility |

| A | Monomer | None | Moderate | Control for N-terminal activity. |

| A | Monomer/Oligomer | Negligible | High | Isolating trophic signaling. |

| A | Fibrils (Slow) | Moderate | Mixed | Physiological baseline study. |

| A | Fibrils (Fast) | High | Hormetic* | Disease modeling. |

*Hormetic: Trophic at low concentrations (pM), toxic at high concentrations (

Detailed Experimental Protocol

To replicate the neurotrophic effects of A

Reagents and Preparation

-

Peptide: Synthetic A

(1-28) (purity >95%). -

Vehicle: Sterile, deionized water or 10mM Phosphate Buffer (pH 7.4). Note: Unlike 1-42, 1-28 does not require HFIP/DMSO for initial solubilization due to its higher hydrophilicity, but fresh preparation is critical.

-

Cell Model: Primary Rat Hippocampal Neurons (E18) or PC12 cells (differentiated).

Workflow: Neurite Outgrowth Assay

-

Reconstitution:

-

Dissolve lyophilized A

(1-28) in sterile water to a stock concentration of 1 mM. -

Vortex briefly and spin down. Do not sonicate (unless breaking aggregates is necessary, but 1-28 should be soluble).

-

Prepare working aliquots. Store at -80°C. Avoid freeze-thaw cycles.

-

-

Cell Culture & Treatment:

-

Seed cells at low density (

cells/cm²) on Poly-L-Lysine coated coverslips. -

Allow attachment (24 hours).

-

Change to serum-free Neurobasal medium + B27.

-

Treatment Group: Add A

(1-28) to final concentration of 10 nM – 100 nM . -

Control Group: Vehicle only.

-

Incubate for 48–72 hours.

-

-

Analysis:

-

Fix cells (4% Paraformaldehyde).[2]

-

Immunostain for MAP2 (dendrites) or

III-Tubulin (axons). -

Quantification: Measure total neurite length and branch points per cell using ImageJ (NeuronJ plugin).

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for assessing A

Therapeutic Implications

Understanding the trophic role of A

-

The Clearance Trap: Therapies that indiscriminately clear all forms of A

(including monomeric forms) may inadvertently deprive neurons of a critical survival signal, potentially accelerating neurodegeneration or causing side effects like ARIA (Amyloid-Related Imaging Abnormalities). -

Mimetics: A

(1-28) serves as a template for designing neurotrophic mimetics . Small molecules or peptides that mimic the N-terminal receptor interaction without the C-terminal aggregation risk could serve as neuroprotective agents. -

Biphasic Response: Drug developers must account for the biphasic dose-response curve. Efficacy assays must distinguish between the loss of toxicity (removing fibrils) and the maintenance of trophism (preserving monomers).

References

-

Whitson, J. S., Selkoe, D. J., & Cotman, C. W. (1989).[3] Amyloid beta protein enhances the survival of hippocampal neurons in vitro. Science, 243(4897), 1488-1490.[3] Link

-

Yankner, B. A., Duffy, L. K., & Kirschner, D. A. (1990).[3] Neurotrophic and neurotoxic effects of amyloid beta protein: reversal by tachykinin neuropeptides.[3] Science, 250(4978), 279-282.[3] Link

-

Giuffrida, M. L., et al. (2009).[3] Beta-amyloid monomers are neuroprotective.[3] Journal of Neuroscience, 29(34), 10582-10587.[3] Link

-

Parihar, M. S., & Brewer, G. J. (2010). Amyloid-β as a modulator of synaptic plasticity.[3][4] Journal of Alzheimer's Disease, 22(3), 741-763. Link

-

Kummer, M. P., & Heneka, M. T. (2014). Truncated and modified amyloid-beta species. Alzheimer's Research & Therapy, 6(3), 28. Link

Sources

- 1. How IGF-1 activates its receptor | eLife [elifesciences.org]

- 2. scienceopen.com [scienceopen.com]

- 3. probiologists.com [probiologists.com]

- 4. Amyloid-beta interrupts the PI3K-Akt-mTOR signaling pathway that could be involved in brain-derived neurotrophic factor-induced Arc expression in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Transmission Electron Microscopy of Amyloid Beta (1-28) Fibrils

Introduction

The aggregation of Amyloid beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. The Aβ (1-28) fragment, a constituent of amyloid plaques, is known to be neurotoxic and readily forms fibrillar structures in vitro.[1][2] Visualizing the morphology of these fibrils is critical for understanding their formation and for evaluating the efficacy of potential therapeutic agents that aim to disrupt this process. Transmission Electron Microscopy (TEM) is an indispensable technique for the high-resolution imaging of these macromolecular assemblies.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and imaging of Aβ (1-28) fibrils using TEM.

The "Why": Causality in Aβ (1-28) Fibrillization

The Aβ (1-28) peptide is derived from the proteolytic cleavage of the amyloid precursor protein (APP).[5][6] Its propensity to misfold and self-assemble into β-sheet-rich fibrils is a central event in amyloid pathology.[7] The morphology of these fibrils, including their width, length, and helical periodicity, is influenced by various physicochemical factors such as pH, temperature, peptide concentration, and the presence of co-solvents. Understanding these relationships is crucial for designing reproducible experiments and interpreting TEM data in the context of disease mechanisms. For instance, early-stage oligomeric and protofibrillar species are considered to be the most neurotoxic, making their visualization and characterization particularly important.[8]

Experimental Workflow: From Monomer to Micrograph

A successful TEM analysis of Aβ (1-28) fibrils hinges on a systematic and well-controlled experimental pipeline. The following diagram outlines the key stages, from ensuring a monomeric starting material to acquiring high-quality images.

Caption: A streamlined workflow for the preparation and TEM analysis of Aβ (1-28) fibrils.

Detailed Protocols

Preparation of Monomeric Aβ (1-28)

Rationale: To ensure reproducible aggregation kinetics and fibril morphology, it is imperative to start with a homogenous, monomeric Aβ (1-28) solution, free from pre-existing seeds or oligomers.[9] Hexafluoroisopropanol (HFIP) is a potent solvent for disrupting β-sheet structures and dissolving Aβ peptides.[5][9]

Protocol:

-

Dissolution in HFIP: Dissolve lyophilized Aβ (1-28) peptide in 100% HFIP to a concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

-

Incubation for Monomerization: Incubate the HFIP/peptide solution at room temperature for 1-2 hours.

-

Aliquoting and Solvent Evaporation: Aliquot the solution into low-adhesion microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator to form a thin peptide film.

-

Storage: Store the dried peptide films at -80°C until use.

In Vitro Fibril Aggregation

Rationale: The aggregation of Aβ (1-28) into fibrils is a time-dependent process that is sensitive to experimental conditions. The following protocol provides a general framework, which can be adapted to investigate the effects of different factors on fibrillization.

Protocol:

-

Resuspension: Resuspend the Aβ (1-28) peptide film in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of 25-100 µM.

-

Incubation: Incubate the peptide solution at 37°C with gentle agitation (e.g., 200 rpm on an orbital shaker) to promote fibril formation.[10]

-

Time-course Monitoring: It is advisable to monitor the aggregation process over time using a Thioflavin T (ThT) fluorescence assay, which is sensitive to the formation of β-sheet structures.[11][12] Aliquots can be taken at various time points (e.g., 0, 6, 12, 24, 48 hours) for both ThT analysis and TEM imaging.

TEM Grid Preparation and Negative Staining

Rationale: Negative staining is a rapid and effective method for enhancing the contrast of biological macromolecules in the TEM.[13][14] The electron-dense stain surrounds the fibrils, allowing their morphology to be clearly visualized.

Protocol:

-

Grid Hydrophilization: To improve sample adsorption, glow discharge carbon-coated copper TEM grids (e.g., 300-400 mesh) for 30-60 seconds immediately before use.[14][15]

-

Sample Application: Place a 5-10 µL drop of the Aβ (1-28) fibril solution onto the carbon side of the grid and allow it to adsorb for 1-2 minutes.

-

Washing: Wick away the excess solution with filter paper. Wash the grid by floating it on a drop of deionized water for a few seconds. Repeat this step 2-3 times to remove buffer salts.

-

Staining: Apply a 5-10 µL drop of 2% (w/v) uranyl acetate to the grid for 30-90 seconds.[5]

-

Blotting and Drying: Carefully blot away the excess stain with filter paper, leaving a thin film of stain to embed the fibrils. Allow the grid to air dry completely before imaging.

TEM Imaging and Data Analysis

Imaging Parameters

Proper TEM settings are crucial for obtaining high-quality images of amyloid fibrils.

| Parameter | Recommended Value | Rationale |

| Acceleration Voltage | 80-120 kV | Provides good contrast for negatively stained biological samples.[5] |

| Magnification | 20,000x - 100,000x | Enables clear visualization of individual fibril morphology. |

| Defocus | -1.0 to -2.0 µm | Enhances phase contrast, making the unstained portions of the fibrils more visible against the stain. |

| Electron Dose | Low-dose conditions | Minimizes radiation damage to the specimen. |

Morphometric Analysis

Quantitative analysis of TEM images can provide valuable data on fibril characteristics. Software such as ImageJ/Fiji can be used for these measurements.

-

Fibril Width and Length: Measure the dimensions of a statistically significant number of fibrils to determine their size distribution.

-

Periodicity: For twisted fibrils, measure the crossover distance of the helical repeats.

-

Polymorphism: Document the different morphological variants of fibrils present in the sample.[16]

Expected Results

TEM of Aβ (1-28) fibrils typically reveals long, unbranched filaments with a width of approximately 7-12 nm.[17] These fibrils often exhibit a twisted morphology, resulting from the helical arrangement of protofilaments. In addition to mature fibrils, smaller, oligomeric, and protofibrillar species may also be observed, particularly in the early stages of aggregation.[12]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Fibrils Observed | Incomplete aggregation; Poor adsorption to the grid. | Confirm aggregation with a ThT assay; Extend incubation time; Ensure grids are properly glow-discharged.[18] |

| Poor Image Contrast | Inconsistent staining; Stain too thick or too thin. | Optimize staining time and blotting technique. |

| Crystalline Artifacts | Residual buffer salts. | Increase the number and duration of the washing steps. |

| Fibril Clustering | Sample concentration is too high. | Dilute the fibril solution before applying it to the grid. |

Advanced Technique: Cryo-Electron Microscopy (Cryo-EM)

For near-atomic resolution structural information, cryo-EM is a powerful alternative to negative staining.[3][19][20] In cryo-EM, the sample is flash-frozen in a thin layer of vitreous ice, preserving the fibrils in a near-native, hydrated state. This allows for three-dimensional reconstruction of the fibril structure, providing detailed insights into the arrangement of the Aβ peptides within the fibril core.[19][20]

Conclusion

Transmission electron microscopy is a fundamental and highly informative technique for the morphological characterization of Aβ (1-28) fibrils. The protocols and guidelines presented in this application note provide a comprehensive framework for obtaining high-quality, reproducible data. By carefully controlling the sample preparation and imaging parameters, researchers can gain critical insights into the structural aspects of Aβ aggregation, which is essential for advancing the development of diagnostics and therapeutics for Alzheimer's disease.

References

-

Gremer, L., et al. (2017). Fibril structure of amyloid-β(1-42) by cryo-electron microscopy. Science, 358(6359), 116-119. [Link]

-

Kollmer, M., et al. (2023). Cryo-EM Structures of Amyloid-β Fibrils from Alzheimer's Disease Mouse Models. bioRxiv. [Link]

-

Gremer, L., et al. (2017). Fibril structure of amyloid-β(1-42) by cryo-electron microscopy. PubMed. [Link]

-

Lutter, L., et al. (2025). Cryo-EM studies of amyloid-β fibrils from human and murine brains carrying the Uppsala APP mutation (Δ690-695). Acta Neuropathologica Communications, 13(1), 209. [Link]

-

Squires, A. M., & MacPhee, C. E. (2011). Transmission electron microscopy of amyloid fibrils. Methods in Molecular Biology, 752, 197-214. [Link]

-

Kollmer, M., et al. (2023). Cryo-EM Structures of Amyloid-β Fibrils from Alzheimer's Disease Mouse Models. bioRxiv. [Link]

-

Yankner, B. A., et al. (1989). Neurotoxicity of a fragment of the amyloid precursor associated with Alzheimer's disease. Science, 245(4916), 417-420. [Link]

-

Psonis, J. J., et al. (2025). Ex situ and in situ demonstration of amyloid fibrils for confirmation of amyloidosis using transmission electron microscopy. Amyloid, 32(1), 59-67. [Link]

-

McMahon, H. Negative-staining protocol for EM. Harvey McMahon lab. [Link]

-

Mui, J. Negative Staining. Facility for Electron Microscopy Research - McGill University. [Link]

-

Squires, A. M., & MacPhee, C. E. (2011). Transmission Electron Microscopy of Amyloid Fibrils. Springer Nature Experiments. [Link]

-

Karr, J. W., & Szalai, V. A. (2008). Exploring the reactions of β-Amyloid (Aβ) peptide 1-28 with Al III and Fe III. Inorganica Chimica Acta, 361(6), 1695-1700. [Link]

-

Ryzhikova, A., et al. (2020). Structural Features of Amyloid Fibrils Formed from the Full-Length and Truncated Forms of Beta-2-Microglobulin Probed by Fluorescent Dye Thioflavin T. International Journal of Molecular Sciences, 21(21), 8239. [Link]

-

Coles, M., et al. (1997). Solution Structure Model of Residues 1-28 of the Amyloid β-Peptide When Bound to Micelles. Biochemistry, 36(49), 15291-15302. [Link]

-

Chen, J., et al. (2009). Measurement of amyloid fibril mass-per-length by tilted-beam transmission electron microscopy. Proceedings of the National Academy of Sciences, 106(48), 20256-20261. [Link]

-

da Silva, E. G., et al. (2021). Comparison of Aβ (1-40, 1-28, 11-22, and 29-40) aggregation processes and inhibition of toxic species generated in early stages of aggregation by a water-soluble ruthenium complex. Journal of Inorganic Biochemistry, 214, 111314. [Link]

-

Acumen Pharmaceuticals. (2023). Protocol for the preparation of stable monomeric amyloid β. [Link]

- Selkoe, D. J., et al. (2006). Amyloid-β protein aggregation-regulating factors and uses thereof.

-

Goldsbury, C., et al. (2011). Amyloid Structure and Assembly: Insights from Scanning Transmission Electron Microscopy. Journal of Structural Biology, 173(1), 1-13. [Link]

-

Jan, A., et al. (2012). Dendrimers reduce toxicity of Aβ 1-28 peptide during aggregation and accelerate fibril formation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(10), 1691-1700. [Link]

-

ResearchGate. (2017). How to prepare amyloid beta 1-42 peptide aggregation & Precaution to be taken. [Link]

-

ResearchGate. (n.d.). TEM images of amyloid fibrils. Bright-field images of negatively... [Link]

-

Ruiz-Pesenti, L., et al. (2024). Imaging Aβ aggregation by liquid-phase transmission electron microscopy. bioRxiv. [Link]

-

ResearchGate. (2016). Why I can't form amyloid beta fibrils?. [Link]

-

Stevenson, J. M., et al. (2019). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system. Organic & Biomolecular Chemistry, 17(1), 135-140. [Link]

-

Sachse, C., et al. (2008). Paired β-sheet structure of an Aβ(1-40) amyloid fibril revealed by electron microscopy. Journal of Molecular Biology, 382(2), 482-490. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 5. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 6. biorxiv.org [biorxiv.org]

- 7. case.edu [case.edu]

- 8. Comparison of Aβ (1-40, 1-28, 11-22, and 29-40) aggregation processes and inhibition of toxic species generated in early stages of aggregation by a water-soluble ruthenium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.co.jp [abcam.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

- 13. Ex situ and in situ demonstration of amyloid fibrils for confirmation of amyloidosis using transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]

- 15. Negative Staining | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 16. Amyloid Structure and Assembly: Insights from Scanning Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Fibril structure of amyloid-ß(1-42) by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fibril structure of amyloid-β(1-42) by cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Controlling polymorphism in Amyloid beta (1-28) fibril formation

The Technical Support Center for Amyloid Beta (1-28) Fibril Formation is now active.

Status: Online | Tier: Advanced Research Support Subject: Precision Control of Amyloid Beta (1-28) Fibril Morphology and Kinetics

Welcome to the Aβ(1-28) Technical Support Hub. Unlike the full-length Aβ(1-40/42), the (1-28) fragment is hydrophilic and lacks the C-terminal hydrophobic transmembrane domain. Consequently, its aggregation is strictly governed by electrostatic interactions and pH-dependent protonation of Histidine residues (His6, His13, His14) .

This guide treats your experiment as a controllable engineering process. Follow these modules to select and maintain specific fibril polymorphs.

⚡ Quick Status Check: Why is my experiment failing?

-

Issue: No lag phase/Immediate aggregation.

-

Issue: No aggregation at pH 7.4.

-

Diagnosis: Normal behavior. Aβ(1-28) is stable/soluble at neutral pH without seeds or metal ions.

-

Fix: See Module 2 (The pH Switch) .

-

-

Issue: High variability between replicates.[1]

-

Diagnosis: Stochastic nucleation due to inconsistent agitation or air-water interface surface area.

-

Fix: See Module 3 (Physical Parameters) .

-

Module 1: Sample Preparation (The Clean Slate)

Objective: Erase "structural memory" to ensure every experiment starts from an identical monomeric state. The Science: Lyophilized peptides often contain pre-formed oligomers (seeds). If not removed, these seeds bypass the nucleation phase, causing uncontrolled polymorphism.

Protocol: The NaOH "Reset" (Recommended over HFIP)

Why NaOH? HFIP promotes α-helical structure which can dry into films that retain seed-competent intermediates. NaOH (high pH) forces electrostatic repulsion between ionized side chains, effectively dissociating aggregates.

Step-by-Step:

-

Solubilization: Dissolve lyophilized Aβ(1-28) in 10 mM NaOH to a concentration of ~0.5–1.0 mg/mL.

-

Critical: Do not vortex vigorously; this induces shear stress.

-

-

Sonication: Sonicate in a water bath for 1 min (on ice) to break remaining clusters.

-

Filtration: Pass through a 0.22 µm syringe filter (low protein binding, e.g., PVDF) to remove dust and large amorphous aggregates.

-

Quantification: Measure concentration via UV absorbance at 280 nm (

due to Tyrosine-10). -

Storage: Use immediately or flash freeze in liquid nitrogen. Never store at 4°C.

Module 2: The pH Switch (Selecting the Polymorph)

Objective: Select the fibril structure by manipulating the protonation state of the Histidine triad.

Mechanism:

-

pH < 6.0 (Acidic): His6, His13, and His14 are protonated (

charge). This alters the charge distribution, destabilizing the random coil/PPII helix and driving the formation of antiparallel -

pH > 6.5 (Neutral): Histidines are deprotonated (neutral). The peptide is highly soluble. Aggregation here requires Zinc (

) bridging or high concentrations to force parallel or amorphous structures.

Workflow Diagram: The Polymorphism Decision Tree

Caption: Determining Aβ(1-28) fate via pH control. Acidic conditions drive spontaneous fibrillation, while neutral conditions require metal ion co-factors.

Table 1: Conditions vs. Resulting Morphology

| Parameter | Polymorph A (Acidic Fibrils) | Polymorph B (Neutral Aggregates) |

| pH Condition | pH 2.0 – 4.0 | pH 7.4 |

| Buffer | 10-50 mM HCl or Acetate | 50 mM Phosphate (PBS) |

| Inducer | None (Spontaneous) | |

| Kinetics | Fast ( | Slow / Non-existent without Metal |

| Structure | Antiparallel | Amorphous / Oligomeric |

| ThT Signal | High Fluorescence | Low / Variable |

Module 3: Physical Stress (Fine-Tuning)

Objective: Control fibril bundling and twist using shear force.

-

Quiescent (No Shaking): Promotes long, straight, unbranched fibrils. Nucleation is slower, lag phase is longer.

-

Agitated (Orbital Shaking/Stirring): Promotes fragmentation (secondary nucleation). Resulting fibrils are often shorter, more twisted, and bundled.

-

Recommendation: For reproducible kinetic assays (ThT), use Quiescent conditions to minimize the stochastic effect of the air-water interface, unless you are specifically studying fragmentation.

-

Module 4: Characterization & Validation

Objective: Prove you formed the correct polymorph.

1. Thioflavin T (ThT) Fluorescence Assay

-

Protocol: 20 µM Aβ(1-28) + 10 µM ThT. Ex: 440nm, Em: 480nm.

-

Validation:

-

Polymorph A (Acidic): Sigmoidal curve.[3]

-

Polymorph B (Neutral): Flat line (unless metal induced).

-

Troubleshooting: If signal decreases after plateau, fibrils may be precipitating out of the light path or bundling excessively.

-

2. Circular Dichroism (CD) Spectroscopy

This is the gold standard for distinguishing the secondary structure.

-

Monomer (Start): Strong negative band near 198 nm (Random Coil / PPII Helix).

-

Fibril (End - Acidic): Negative band shifts to ~216-218 nm (Typical

-sheet). -

Self-Check: If your T=0 sample shows a 216nm dip, your monomerization (Module 1) failed.

Frequently Asked Questions (FAQ)

Q: Can I seed Aβ(1-28) with Aβ(1-42) seeds? A: Cross-seeding is inefficient. The structural mismatch between the C-terminus of 42 and the truncated 28 prevents efficient template locking. Always use homologous seeds (sonicated pre-formed 1-28 fibrils) to accelerate kinetics.

Q: My peptide precipitates immediately upon adding buffer. Why? A: You likely passed through the Isoelectric Point (pI) too slowly. The pI of Aβ is roughly 5.5. If you move from pH 12 (NaOH) to pH 2 (HCl), mix rapidly to jump over the pI. If you linger at pH 5-6, the peptide has net zero charge and precipitates instantly.

Q: Why do I see a "Polyproline II" signal in my monomer CD?

A: This is correct for Aβ(1-28). Unlike a true random coil, the monomeric form at acidic pH adopts a Polyproline II (PPII) helix conformation. This is a distinct, metastable state that precedes

Q: How do I store the fibrils? A: Do not freeze fibrils; ice crystals shear the structures. Store at 4°C for short term (days). For long term, you must accept that morphology will evolve (ripening). It is always better to store monomers (frozen/lyophilized) and grow fresh fibrils.

References

-

pH-Induced Aggreg

-

Perálvarez-Marín, A., et al. (2008).[4] Time-resolved infrared spectroscopy of pH-induced aggregation of the Alzheimer Abeta(1-28) peptide. Journal of Molecular Biology.

-

-

Histidine Proton

- Kozin, S. A., et al. (2016).

-

Polyproline II Conform

- Eker, F., et al. (2004). Abeta(1-28) Fragment of the Amyloid Peptide Predominantly Adopts a Polyproline II Conformation in an Acidic Solution. Biochemistry.

-

Agit

-

Petkova, A. T., et al. (2005).[5] Self-propagating, molecular-level polymorphism in Alzheimer's beta-amyloid fibrils. Science.

-

-

General Aβ Solubiliz

-

Ryan, T. M., et al. (2013).[2] Ammonium hydroxide treatment of Aβ produces an aggregate-free solution suitable for inter-laboratory comparison. PeerJ.

-

End of Technical Guide. For further assistance, verify your buffer pH and peptide concentration before contacting support.

Sources

- 1. case.edu [case.edu]

- 2. abcam.co.jp [abcam.co.jp]

- 3. jneurosci.org [jneurosci.org]

- 4. Time-resolved infrared spectroscopy of pH-induced aggregation of the Alzheimer Abeta(1-28) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of aggregation conditions in structure, stability, and toxicity of intermediates in the Aβ fibril formation pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Aggregation of Amyloid Beta (1-28) - The Influence of pH and Temperature

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the aggregation of Amyloid beta (1-28) [Aβ(1-28)]. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with studying the impact of pH and temperature on Aβ(1-28) aggregation. Our goal is to enhance the reproducibility and reliability of your experimental findings.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the study of Aβ(1-28) aggregation, with a focus on the roles of pH and temperature.

Q1: My Thioflavin T (ThT) assay results show significant variability between replicates when studying Aβ(1-28) aggregation. What are the likely causes and how can I improve reproducibility?

A1: High variability in ThT assays is a common challenge in studying amyloid aggregation and often stems from the stochastic nature of the initial nucleation phase.[1] Here are the primary contributing factors and solutions:

-

Incomplete Monomerization of Aβ(1-28): The presence of pre-existing seeds or small oligomers in your starting peptide solution can dramatically accelerate aggregation, leading to inconsistent lag times.[1][2] It is crucial to begin with a homogenous, monomeric peptide solution.

-

Troubleshooting: Before starting any aggregation experiment, ensure your Aβ(1-28) peptide is fully monomerized. A common and effective method is to dissolve the lyophilized peptide in hexafluoroisopropanol (HFIP), which breaks down pre-formed aggregates. The HFIP is then evaporated, and the resulting peptide film is reconstituted in a suitable buffer.[3]

-

-

Peptide Concentration Errors: The kinetics of aggregation are highly dependent on the Aβ monomer concentration.[1] Even minor pipetting inaccuracies can lead to significant differences in aggregation profiles.

-

Troubleshooting: Use calibrated pipettes and low-binding pipette tips to minimize errors. Prepare a master mix of your Aβ(1-28) solution to ensure concentration uniformity across all replicates.

-

-

Surface Interactions: Aβ peptides can adhere to the surfaces of microplates and pipette tips, which can influence nucleation and lead to inconsistent results.[1]

-

Troubleshooting: Utilize low-protein-binding microplates and pipette tips for all experiments.

-

-

Stochastic Nucleation: The formation of a critical nucleus for aggregation is an inherently random event, which can result in considerable variation in the lag phase between seemingly identical samples.[1]

-

Troubleshooting: While you cannot eliminate the stochastic nature of nucleation, you can minimize its impact by increasing the number of replicates for each condition. This will improve the statistical power of your data.

-

Q2: I'm not observing any Aβ(1-28) aggregation in my assay. What could be the problem?

A2: A lack of aggregation can be due to several factors, ranging from peptide quality to experimental setup:

-

Peptide Quality: The quality of the synthetic Aβ(1-28) peptide is critical. The presence of modifications or impurities can inhibit aggregation.

-

Troubleshooting: Always source high-quality, purified Aβ(1-28) from a reputable supplier. Confirm the peptide's identity and purity via mass spectrometry and HPLC.

-

-

Inappropriate pH or Temperature: Aβ(1-28) aggregation is highly sensitive to pH and temperature.

-

Troubleshooting: Ensure your buffer pH is within the optimal range for aggregation. Acidic pH, approaching the isoelectric point (pI) of Aβ (around 5.3), generally promotes aggregation.[4] Also, confirm that the incubation temperature is appropriate; higher temperatures typically accelerate fibril formation.[5][6]

-

-

Insufficient Incubation Time: The aggregation of Aβ(1-28) is a time-dependent process.

-

Troubleshooting: Extend the incubation time of your assay. It is advisable to run a preliminary time-course experiment to determine the kinetics of aggregation under your specific conditions.

-

-

Low Peptide Concentration: Aggregation is concentration-dependent. If the concentration of Aβ(1-28) is too low, the lag phase may be significantly prolonged, or aggregation may not occur within the timeframe of your experiment.

-

Troubleshooting: Increase the concentration of Aβ(1-28) in your assay. Typical concentrations for in vitro aggregation assays range from 10 to 100 µM.

-

Q3: How does pH specifically influence the aggregation of Aβ(1-28)?

A3: The pH of the solution plays a critical role in Aβ(1-28) aggregation primarily by altering the peptide's net charge and conformational state.

-

Proximity to the Isoelectric Point (pI): The pI of Aβ peptides is approximately 5.3.[4] At a pH close to the pI, the net charge of the peptide is close to zero, which reduces electrostatic repulsion between monomers and promotes self-association and aggregation.[4]

-

Protonation of Histidine Residues: The Aβ sequence contains histidine residues (His6, His13, and His14) that have pKa values around 6.7 in the monomeric state.[4] As the pH decreases from neutral to acidic, these histidine residues become protonated, leading to a more neutral overall charge, which can facilitate aggregation.[4][7]

-

Conformational Changes: Acidic pH can induce conformational changes in Aβ peptides, promoting the formation of β-sheet structures, which are the hallmark of amyloid fibrils.[8] Studies have shown that acidic conditions can lead to the formation of more toxic fibril species.[9][10]

Q4: What is the expected effect of increasing temperature on Aβ(1-28) aggregation?

A4: Increasing the temperature generally accelerates the aggregation of Aβ(1-28).

-

Increased Molecular Motion: Higher temperatures increase the kinetic energy of the peptide monomers, leading to more frequent collisions and a higher probability of productive interactions that lead to nucleation and fibril elongation.

-

Conformational Changes: Temperature can influence the secondary structure of Aβ peptides. Thermal treatment can promote a transition from α-helical or random coil structures to β-sheet conformations.[11]

-

Accelerated Fibril Formation: Studies have demonstrated a clear temperature-dependent increase in the rate of fibril formation for amyloid peptides.[5][6][12] The lag time for aggregation typically decreases as the temperature increases within a physiological range.[13]

Section 2: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments used to study the effects of pH and temperature on Aβ(1-28) aggregation.

Protocol: Preparation of Monomeric Aβ(1-28)

Objective: To prepare a homogenous, seed-free solution of monomeric Aβ(1-28) for reproducible aggregation assays.

Materials:

-

Lyophilized Aβ(1-28) peptide

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Low-protein-binding microcentrifuge tubes

-

SpeedVac or nitrogen stream

-

Appropriate experimental buffer (e.g., phosphate buffer at desired pH)

Procedure:

-

Dissolution in HFIP: Carefully weigh the lyophilized Aβ(1-28) peptide and dissolve it in HFIP to a concentration of 1 mg/mL in a low-protein-binding microcentrifuge tube. HFIP is a strong disaggregating solvent that will break down any pre-existing peptide aggregates.[3]

-

Incubation: Incubate the solution at room temperature for 1-2 hours with occasional vortexing to ensure complete dissolution.

-

Aliquoting: Aliquot the Aβ(1-28)/HFIP solution into smaller volumes in low-protein-binding microcentrifuge tubes. This will allow you to use a fresh aliquot for each experiment, minimizing freeze-thaw cycles of the reconstituted peptide.

-

HFIP Evaporation: Evaporate the HFIP from the aliquots using a SpeedVac or a gentle stream of nitrogen gas. This will leave a thin peptide film at the bottom of the tube.

-

Storage: Store the dried peptide films at -20°C or -80°C until use.

-

Reconstitution: Immediately before use, reconstitute the dried peptide film in your desired experimental buffer (e.g., 10 mM phosphate buffer, pH 7.4, or an acidic buffer for specific experiments) to the desired stock concentration. Gently vortex and sonicate briefly in a water bath to ensure complete dissolution.

Protocol: Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the kinetics of Aβ(1-28) fibril formation in real-time using the fluorescent dye Thioflavin T.

Materials:

-

Monomeric Aβ(1-28) stock solution

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)

-

Experimental buffer at various pH values

-

Low-binding, black, clear-bottom 96-well microplate

-

Plate-reading fluorometer with excitation at ~440 nm and emission at ~480 nm

Procedure:

-

Prepare Reaction Mix: In a low-protein-binding tube, prepare the reaction mixture containing the Aβ(1-28) peptide at the final desired concentration (e.g., 25 µM) and ThT at a final concentration of 10-20 µM in the appropriate experimental buffer. Prepare a sufficient volume for all replicates.

-

Load the Plate: Pipette the reaction mixture into the wells of the 96-well plate. Include control wells containing the buffer and ThT without the peptide to measure background fluorescence.

-

Incubation and Measurement: Place the plate in the fluorometer pre-heated to the desired temperature (e.g., 37°C). Set the instrument to take fluorescence readings at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (typically 24-48 hours). It is recommended to include shaking between reads to promote aggregation.

-

Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine key kinetic parameters such as the lag time (t_lag), the apparent growth rate constant (k_app), and the maximum fluorescence intensity (F_max).

Protocol: Characterization of Aβ(1-28) Aggregates by Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of Aβ(1-28) aggregates formed under different pH and temperature conditions.

Materials:

-

Aβ(1-28) aggregate samples from the aggregation assay

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

-

Ultrapure water

-

Filter paper

Procedure:

-

Sample Application: Apply a small aliquot (e.g., 5 µL) of the Aβ(1-28) aggregate solution onto the surface of a TEM grid. Allow the sample to adsorb for 1-2 minutes.

-

Washing: Gently blot the excess liquid from the edge of the grid with filter paper. Wash the grid by floating it on a drop of ultrapure water for a few seconds. Repeat this washing step twice.

-

Staining: Float the grid on a drop of the negative stain solution for 30-60 seconds.

-

Drying: Blot the excess stain with filter paper and allow the grid to air-dry completely.

-

Imaging: Examine the grid using a transmission electron microscope to visualize the morphology of the Aβ(1-28) aggregates.[14][15][16]

Section 3: Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the expected qualitative effects of pH and temperature on the aggregation kinetics of Aβ(1-28) as monitored by a ThT assay.

| Parameter | Condition | Expected Effect on Aggregation Kinetics | Rationale |

| pH | Acidic (e.g., pH 5.0-6.0) | Shorter lag time, faster aggregation rate | Closer to the isoelectric point of Aβ, reducing electrostatic repulsion.[4] |

| Neutral (e.g., pH 7.4) | Longer lag time, slower aggregation rate | Increased net negative charge leads to greater electrostatic repulsion between monomers. | |

| Temperature | Increased (e.g., 37°C to 42°C) | Shorter lag time, faster aggregation rate | Increased molecular motion and promotion of β-sheet formation.[5][6][11][13] |

| Decreased (e.g., room temperature) | Longer lag time, slower aggregation rate | Reduced kinetic energy of monomers. |

Experimental Workflow and Logic Diagrams

The following diagrams, generated using DOT language, illustrate key experimental workflows.

Caption: Workflow for studying Aβ(1-28) aggregation.

Caption: Troubleshooting logic for ThT assay variability.

References

-

Meisl, G., et al. (2020). pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes. Angewandte Chemie International Edition, 59(26), 10486-10492. [Link]

-

Kuo, Y. M., et al. (2001). Acidic pH promotes the formation of toxic fibrils from beta-amyloid peptide. Brain Research, 893(1-2), 287-291. [Link]

-

Xue, W. F., et al. (2009). pH-induced molecular shedding drives the formation of amyloid fibril-derived oligomers. Proceedings of the National Academy of Sciences, 106(47), 19838-19843. [Link]

-

LeVine, H. (1999). Thioflavin T spectroscopic assay. Methods in Enzymology, 309, 274-284. [Link]

-

Mahmoudi, M., et al. (2012). Physiological Temperature Has a Crucial Role in Amyloid Beta in the Absence and Presence of Hydrophobic and Hydrophilic Nanoparticles. ACS Chemical Neuroscience, 3(12), 1017-1022. [Link]

-

Kuo, Y. M., et al. (2001). Acidic pH promotes the formation of toxic fibrils from β-amyloid peptide. Brain Research, 893(1-2), 287-291. [Link]

-

Arosio, P., et al. (2015). Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them. Frontiers in Neurology, 6, 24. [Link]

-

Wang, Z., et al. (2022). Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. The Journal of Physical Chemistry Letters, 13(29), 6726-6732. [Link]

-

Sahoo, B., et al. (2020). The effect of temperature on the fibril formation of Aβ42. ResearchGate. [Link]

-

Ly, N. T., et al. (2018). Effect of pH on Aβ42 Monomer and Fibril-like Oligomers-Decoding in Silico of the Roles of pK Values of Charged Residues. The Journal of Physical Chemistry B, 122(21), 5519-5530. [Link]

-

Barz, B., et al. (2010). pH Effects on the Conformational Preferences of Amyloid β‐Peptide (1–40) in HFIP Aqueous Solution by NMR Spectroscopy. ChemBioChem, 11(11), 1519-1522. [Link]

-

Chen, Y., et al. (2020). Elevated temperatures accelerate the formation of toxic amyloid fibrils of hen egg‐white lysozyme. Food Science & Nutrition, 8(10), 5468-5477. [Link]

-

Saini, J., et al. (2015). In vitro fibrillization of Alzheimer's amyloid-β peptide (1-42). AIP Advances, 5(5), 057123. [Link]

-

Lomakin, A., et al. (1997). Temperature dependence of amyloid ¡-protein fibrillization. Proceedings of the National Academy of Sciences, 94(15), 7942-7947. [Link]

-

Dong, X., et al. (2003). Secondary Conformations and Temperature Effect on Structural Transformation of Amyloid β(1–28),(1–40) and (1–42) Peptides. Journal of Biomolecular Structure and Dynamics, 20(5), 595-601. [Link]

-

Fezoui, Y., et al. (2000). A standardized and biocompatible preparation of aggregate-free amyloid beta peptide for biophysical and biological studies of Alzheimer's disease. Amyloid, 7(3), 166-178. [Link]

-

Whalen, L. M., et al. (2011). Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates. Journal of Nanobiotechnology, 9, 58. [Link]

-

Characterization of amyloid‐beta species. (a) Transmission electron... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

-

Whalen, L. M., et al. (2011). Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates. Journal of Nanobiotechnology, 9, 58. [Link]

-

Aggregation of Aβ1–42 at different temperatures. ThT kinetic assays... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated temperatures accelerate the formation of toxic amyloid fibrils of hen egg‐white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Effect of pH on Aβ42 Monomer and Fibril-like Oligomers-Decoding in Silico of the Roles of pK Values of Charged Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acidic pH promotes the formation of toxic fibrils from beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Physiological Temperature Has a Crucial Role in Amyloid Beta in the Absence and Presence of Hydrophobic and Hydrophilic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative